Benzo[d]thiazole-5,6-diol
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Overview
Description
Benzo[d]thiazole-5,6-diol is a heterocyclic organic compound that features a benzene ring fused to a thiazole ring with hydroxyl groups at the 5 and 6 positions. This compound is part of the benzothiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]thiazole-5,6-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with ortho-quinones or ortho-dihydroxybenzenes in the presence of oxidizing agents . The reaction conditions often require solvents like ethanol or acetic acid and catalysts such as piperidine or other bases .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzo[d]thiazole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperatures and solvents.
Major Products:
Oxidation: Formation of benzoquinones.
Reduction: Formation of dihydrobenzothiazoles.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Benzo[d]thiazole-5,6-diol has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Benzo[d]thiazole-5,6-diol can be compared with other benzothiazole derivatives:
Properties
Molecular Formula |
C7H5NO2S |
---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
1,3-benzothiazole-5,6-diol |
InChI |
InChI=1S/C7H5NO2S/c9-5-1-4-7(2-6(5)10)11-3-8-4/h1-3,9-10H |
InChI Key |
CDLWXLGNBWQWHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)SC=N2 |
Origin of Product |
United States |
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